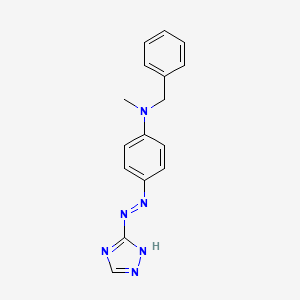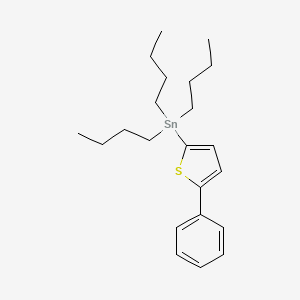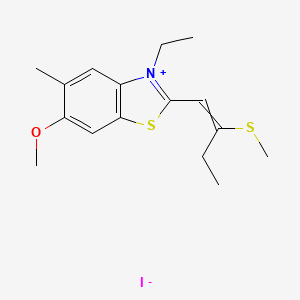
3-Ethyl-6-methoxy-5-methyl-2-(2-(methylthio)but-1-enyl)benzothiazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-6-methoxy-5-methyl-2-(2-(methylthio)but-1-enyl)benzothiazolium iodide is a complex organic compound with a unique structure that includes a benzothiazolium core. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methoxy-5-methyl-2-(2-(methylthio)but-1-enyl)benzothiazolium iodide typically involves multiple steps, starting with the preparation of the benzothiazolium core. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-6-methoxy-5-methyl-2-(2-(methylthio)but-1-enyl)benzothiazolium iodide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thioethers .
Applications De Recherche Scientifique
3-Ethyl-6-methoxy-5-methyl-2-(2-(methylthio)but-1-enyl)benzothiazolium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Ethyl-6-methoxy-5-methyl-2-(2-(methylthio)but-1-enyl)benzothiazolium iodide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Ethyl-6-methoxy-5-methyl-2-(2-(methylthio)but-1-enyl)benzothiazolium iodide include other benzothiazolium derivatives with different substituents on the benzothiazolium core .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
63816-01-3 |
|---|---|
Formule moléculaire |
C16H22INOS2 |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
3-ethyl-6-methoxy-5-methyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C16H22NOS2.HI/c1-6-12(19-5)9-16-17(7-2)13-8-11(3)14(18-4)10-15(13)20-16;/h8-10H,6-7H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
LMZNVANCBNRMPZ-UHFFFAOYSA-M |
SMILES canonique |
CCC(=CC1=[N+](C2=C(S1)C=C(C(=C2)C)OC)CC)SC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
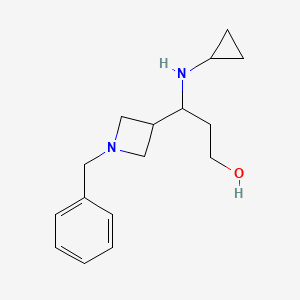
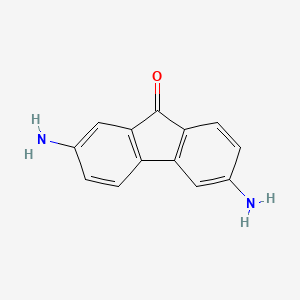
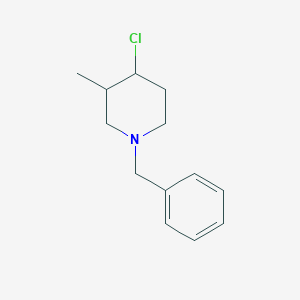
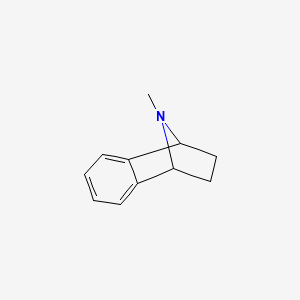
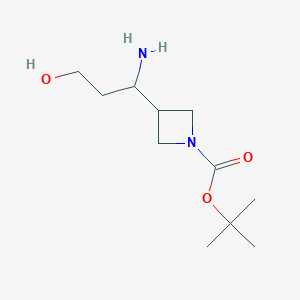
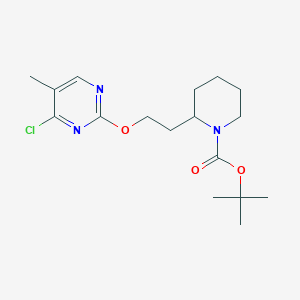

![6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13957893.png)
